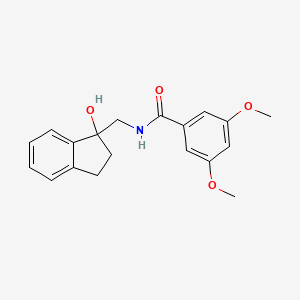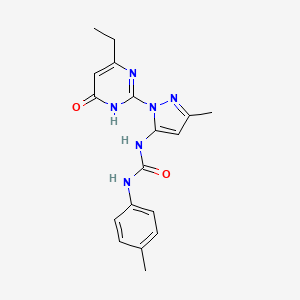
1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Synthesis
Research on compounds structurally related to the one often focuses on their crystal structure and synthesis. For instance, the crystal structure of a sulfonylurea herbicide, analyzed by Jeon et al. (2015), provides insights into the three-dimensional architecture of these molecules, underlining the importance of hydrogen bonds and weak interactions in stabilizing their crystal structures. This study contributes to understanding the molecular geometry and interactions essential for the desired biological or chemical activity of similar compounds (Youngeun Jeon, Jineun Kim, Eunjin Kwon, & Tae Ho Kim, 2015).
Antibacterial Agents
Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. This research is pivotal for discovering new antibiotics and understanding the structural requirements for antibacterial activity in novel chemical entities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antioxidant Activity
The synthesis and evaluation of antioxidant activity of pyrimidinone derivatives by George et al. (2010) illustrate the potential of such compounds in combating oxidative stress, a key factor in many chronic diseases. This study showcases the importance of pyrimidinone derivatives in developing antioxidants (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010).
Adenosine Deaminase Inhibition
The work by La Motta et al. (2009) on pyrazolo[3,4-d]pyrimidin-4-ones as adenosine deaminase inhibitors highlights the therapeutic potential of these compounds in inflammatory diseases. This underscores the role of structural design in developing inhibitors for specific enzymes involved in disease processes (C. La Motta, S. Sartini, et al., 2009).
Corrosion Inhibition
Research by Dohare et al. (2017) on pyranpyrazole derivatives as corrosion inhibitors for mild steel in industrial processes showcases the application of such compounds outside the biomedical field. This study links the chemical properties of these compounds to their practical utility in protecting metals from corrosion, highlighting the interdisciplinary impact of chemical research (P. Dohare, K. R. Ansari, M. Quraishi, & I. Obot, 2017).
Propiedades
IUPAC Name |
1-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-4-13-10-16(25)22-17(19-13)24-15(9-12(3)23-24)21-18(26)20-14-7-5-11(2)6-8-14/h5-10H,4H2,1-3H3,(H,19,22,25)(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSBJBOUMHWEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)



![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)

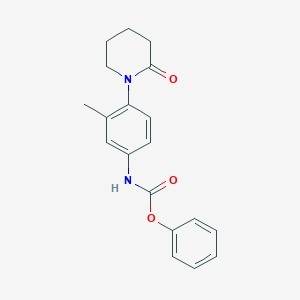
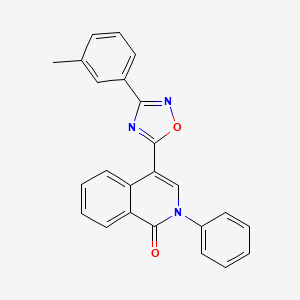
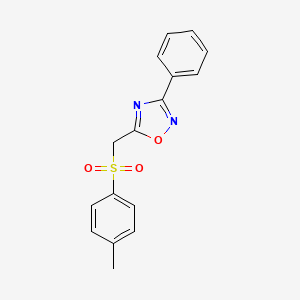
![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758759.png)
![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2758764.png)
![4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B2758766.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2758767.png)
